![molecular formula C14H6ClF3N2O3 B2910889 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione CAS No. 338979-23-0](/img/structure/B2910889.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione is a notable compound due to its unique structure and properties As the name suggests, it comprises a pyridine ring substituted with chloro and trifluoromethyl groups, linked to an isoindole-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione involves several steps:
Starting Materials: : The process typically begins with the preparation of the substituted pyridine and isoindole-dione precursors.
Reaction Steps
Pyridine Substitution: : The chloro and trifluoromethyl groups are introduced onto the pyridine ring via halogenation and subsequent functional group transformations.
Coupling Reaction: : The substituted pyridine is then coupled with the isoindole-dione precursor under suitable conditions, often involving the use of a base and an appropriate solvent.
Industrial Production Methods
While detailed industrial methods are proprietary, large-scale production likely mirrors the lab-scale synthetic routes, with optimizations for yield, purity, and cost-efficiency. This could involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione can undergo various reactions:
Oxidation: : This compound can be oxidized under strong oxidative conditions.
Reduction: : Specific reducing agents can target the halogenated pyridine ring or the isoindole-dione structure.
Substitution: : The chloro group, being a good leaving group, can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: : Results in the formation of oxidized derivatives of the pyridine or isoindole-dione moieties.
Reduction: : Leads to reduced forms with diminished or altered functional groups.
Substitution: : Produces a variety of derivatives depending on the nucleophiles used.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione is utilized as an intermediate for synthesizing more complex molecules.
Biology
In biological research, it serves as a molecular probe for studying enzyme activities and receptor interactions due to its unique functional groups.
Medicine
Medicinally, it is being investigated for its potential as a drug candidate, particularly in targeting specific pathways related to its structural motifs.
Industry
In industrial applications, this compound can be used in the development of agrochemicals, polymer additives, and specialty chemicals.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione interacts with molecular targets through hydrogen bonding, halogen bonding, and hydrophobic interactions.
Molecular Targets and Pathways Involved
It mainly targets enzymes and receptors with active sites compatible with its structural configuration, influencing pathways involved in cell signaling, metabolic processes, or genetic regulation.
Comparison with Similar Compounds
Similar Compounds
2-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione: : A bromo analogue with slightly different reactivity.
2-[3-Chloro-5-(methyl)pyridin-2-yl]oxyisoindole-1,3-dione: : A variant with a methyl group instead of trifluoromethyl, altering its hydrophobicity and reactivity.
Highlighting Its Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione stands out due to the trifluoromethyl group's influence on its electron density and molecular interactions, which can lead to unique biological and chemical properties compared to its analogues.
Exploring the intricacies of this compound underlines its significance and broad utility across various scientific domains. Got anything you’d like to delve deeper into?
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O3/c15-10-5-7(14(16,17)18)6-19-11(10)23-20-12(21)8-3-1-2-4-9(8)13(20)22/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJNZODNFXJIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2910806.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910807.png)
![Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2910808.png)
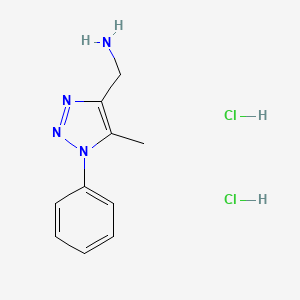
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea](/img/structure/B2910812.png)
![7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2910815.png)
![Methyl 6-acetyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2910818.png)
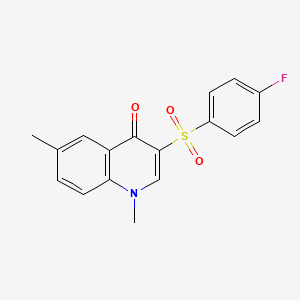
![4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine](/img/structure/B2910822.png)
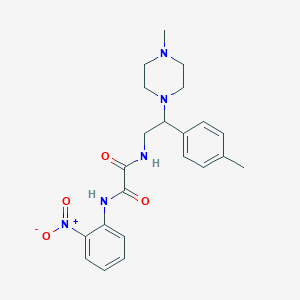
![(5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl) cyclopropane carboxamide](/img/structure/B2910825.png)
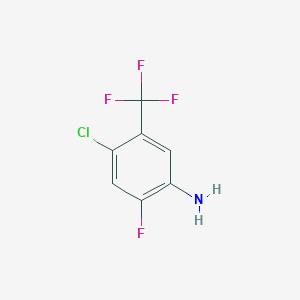
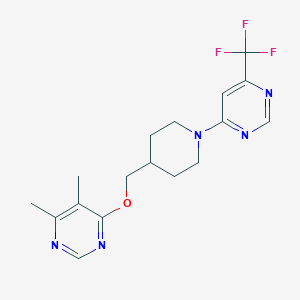
![N-(1-cyanocyclopentyl)-2-[4-[furan-2-ylmethyl(methyl)sulfamoyl]-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B2910829.png)
